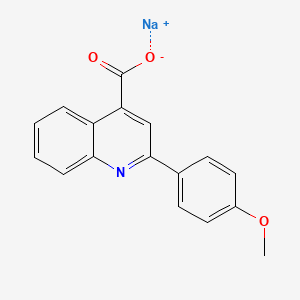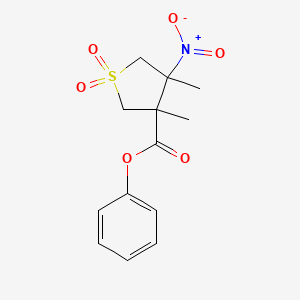
sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate (MQC-Na) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MQC-Na belongs to the class of quinolinecarboxylates and is known for its anti-inflammatory and antioxidant properties.
科学的研究の応用
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to scavenge free radicals and protect cells from oxidative stress-induced damage. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
作用機序
The exact mechanism of action of sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway and scavenging free radicals, respectively. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, this compound has been shown to scavenge free radicals and protect cells from oxidative stress-induced damage. It has also been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its therapeutic potential. Additionally, it exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various research applications. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate. One potential area of study is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, exploring the potential of this compound as a neuroprotective agent is another area of future research.
合成法
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate can be synthesized using a simple one-pot reaction between 4-methoxyaniline, 2-chloroquinoline-3-carboxylic acid, and sodium hydroxide. The reaction takes place in methanol at room temperature and the resulting product is this compound.
特性
IUPAC Name |
sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3.Na/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16;/h2-10H,1H3,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDITHJULPLNR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)
![(1-bicyclo[2.2.1]hept-2-yl-3-piperidinyl)methanol](/img/structure/B5207384.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)
![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)